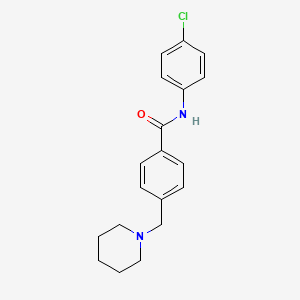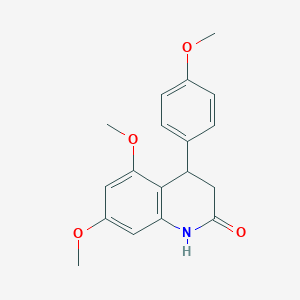
5,7-DIMETHOXY-4-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
5,7-Dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound with a complex structure. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted anilines with ketones, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have significant biological and pharmacological properties .
Scientific Research Applications
5,7-Dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- 5,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- 5,7-Dimethoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 5,7-dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one exhibits unique structural features that contribute to its distinct biological activities. Its tetrahydroquinoline core and methoxy substitutions provide a versatile framework for chemical modifications, enhancing its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
5,7-dimethoxy-4-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-12-6-4-11(5-7-12)14-10-17(20)19-15-8-13(22-2)9-16(23-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZMIMSIICEYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B4434467.png)
![2-{[3-(4-ethylphenyl)propanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4434471.png)
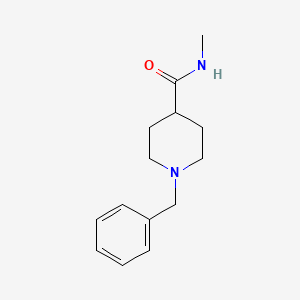
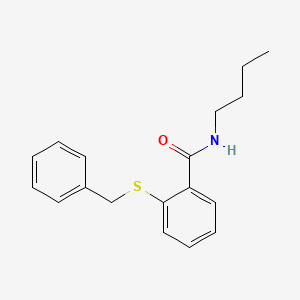
![2-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B4434496.png)
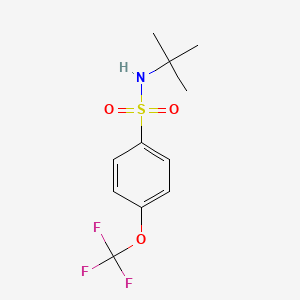
![3,5-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B4434507.png)
![2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N~1~-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B4434516.png)
![3-methyl-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine](/img/structure/B4434524.png)
![N~1~-(2,4-DIMETHYLPHENYL)-2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETAMIDE](/img/structure/B4434538.png)
![N-ETHYL-4-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4434551.png)
